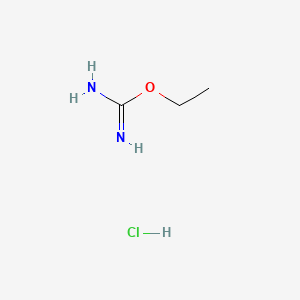
(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid
説明
The compound “®-2-Amino-3-(2,5-dichlorophenyl)propanoic acid” is an amino acid with a dichlorophenyl group attached. Amino acids are fundamental building blocks of proteins and play key roles in a variety of biological processes .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the amino and carboxyl groups to the dichlorophenylpropane backbone. This could potentially be achieved through methods such as nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a central carbon atom (the alpha carbon), attached to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a 2,5-dichlorophenyl group .Chemical Reactions Analysis
As an amino acid, this compound could participate in peptide bond formation reactions to form proteins or peptides. The reactivity of the dichlorophenyl group would depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and carboxyl groups could impart solubility in water .科学的研究の応用
Crystal Engineering
Báthori and Kilinkissa (2015) explored the use of γ-amino acids like baclofen, which contains a similar structure to (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, as tools for crystal engineering. They investigated the crystal structure, thermal analysis, and powder X-ray analysis of multicomponent crystals formed between baclofen and various carboxylic acids, highlighting the potential of γ-amino acids in the design of new materials with desirable physical properties (Báthori & Kilinkissa, 2015).
Fluorescence Derivatisation
Frade et al. (2007) assessed 3-(Naphthalen-1-ylamino)propanoic acid's applicability as a fluorescent derivatising reagent for amino acids. Their work demonstrates the potential of derivatized amino acids in biological assays due to their strong fluorescence, offering insights into the use of similar compounds for fluorescence-based applications (Frade et al., 2007).
Peptide Retention Time Prediction in Chromatography
Guo et al. (1986) explored the hydrophobicity of amino acid residues, including those similar to (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, to predict peptide retention times in reversed-phase high-performance liquid chromatography. This study contributes to understanding how modifications in amino acid structure can influence peptide behavior in chromatographic systems (Guo et al., 1986).
Chemoenzymatic Synthesis with Potential Acaricidal Activity
Bosetti et al. (1994) synthesized both enantiomers of a compound structurally related to (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, demonstrating high ovicidal activity against Tetranychus urticae. This research highlights the potential of utilizing optically pure compounds for the development of bioactive molecules with specific biological activities (Bosetti et al., 1994).
α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry
Mucha, Kafarski, and Berlicki (2011) discussed the broad capability of R-aminophosphonic acids, analogues of amino acids where the carboxylic group is replaced by a phosphonic acid or related group, in influencing physiological and pathological processes. They highlighted the significance of the N C P molecular fragment, which resembles the high-energy transition state of ester and amide bond hydrolyses, in the development of potent enzyme inhibitors, including those related to (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid (Mucha, Kafarski, & Berlicki, 2011).
将来の方向性
特性
IUPAC Name |
(2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKIMTATYJGPBJ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C[C@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476501 | |
| Record name | 2,5-Dichloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid | |
CAS RN |
718596-54-4 | |
| Record name | 2,5-Dichloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-[4-(chloromethyl)phenyl]acetate](/img/structure/B1589986.png)










